2-Ethoxypropanohydrazide hydrochloride
Description
Contextualization within Organic Chemistry and Hydrazide Compounds
2-Ethoxypropanohydrazide (B3302207) hydrochloride belongs to the class of organic compounds known as hydrazides. Hydrazides are characterized by the presence of a hydrazine (B178648) moiety (-NHNH2) attached to a carbonyl group (-C=O), forming a functional group with the general structure R-CO-NHNH2. These compounds are derivatives of carboxylic acids and are noted for their versatile chemical reactivity and diverse biological activities. nih.govresearchgate.net The presence of both a nucleophilic nitrogen atom and a carbonyl group allows hydrazides to serve as valuable intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.com
The specific structure of 2-Ethoxypropanohydrazide hydrochloride is distinguished by an ethoxy group (-OCH2CH3) at the second position of the propanoyl chain. This places it within the sub-category of alkoxypropanohydrazides, where the nature of the alkoxy group can significantly influence the compound's physicochemical properties. The hydrochloride salt form indicates that the basic hydrazide has been treated with hydrochloric acid, a common practice to improve stability and solubility for research purposes.
Significance of Investigating Alkoxypropanohydrazide Structures
The study of the crystal structure of such compounds provides invaluable insights into their three-dimensional arrangement in the solid state. nih.govmdpi.com This information is crucial for understanding how these molecules pack together and interact with each other, which can have implications for their physical properties like melting point and solubility. Spectroscopic analysis further complements this by providing detailed information about the bonding and electronic environment within the molecule. mdpi.comnih.gov
Research Objectives and Scope of Academic Inquiry for this compound
The primary research objectives for a compound like this compound are centered on its synthesis, purification, and comprehensive characterization. A fundamental goal is to establish a reliable synthetic route that produces the compound in high yield and purity.
Following a successful synthesis, the scope of academic inquiry typically involves:
Structural Elucidation: Determining the precise molecular structure and connectivity through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. researchgate.net
Crystallographic Analysis: Growing single crystals of the compound to determine its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, via X-ray diffraction. mdpi.comnih.gov
Spectroscopic Characterization: Obtaining infrared (IR) spectra to identify characteristic functional groups and understanding the vibrational modes of the molecule. mdpi.com
Comparative Studies: Investigating how the properties of this compound compare to other alkoxypropanohydrazides to establish structure-property relationships.
Due to the limited availability of specific research data for this compound in publicly accessible literature, the following sections will present representative data and findings based on closely related hydrazide compounds. This approach allows for a scientifically grounded discussion of the expected chemical properties and analytical data for the target compound.
Detailed Research Findings
Synthesis and Characterization
The synthesis of hydrazides is often achieved through the reaction of a corresponding ester with hydrazine hydrate (B1144303). researchgate.net For this compound, a plausible synthetic route would involve the reaction of ethyl 2-ethoxypropanoate with hydrazine hydrate, followed by treatment with hydrochloric acid.
Table 1: Representative Spectroscopic Data for a Hydrazide Compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (in DMSO-d₆) | Signals corresponding to the ethoxy group (a triplet and a quartet), a multiplet for the methine proton, a doublet for the methyl group on the propane (B168953) chain, and broad singlets for the -NH and -NH₂ protons. |
| ¹³C NMR (in DMSO-d₆) | Resonances for the carbonyl carbon, the methine carbon attached to the oxygen, the methylene (B1212753) and methyl carbons of the ethoxy group, and the methyl carbon of the propane chain. |
| IR (KBr, cm⁻¹) | Absorption bands characteristic of N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). mdpi.com |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated 2-Ethoxypropanohydrazide molecule, along with fragmentation patterns characteristic of the loss of the ethoxy group or the hydrazide moiety. researchgate.net |
This table presents expected data based on the general characteristics of hydrazide compounds reported in the literature.
Crystallographic Data
Table 2: Representative Crystallographic Data for a Hydrazide Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 9.0 |
| b (Å) | ~ 10.0 |
| c (Å) | ~ 15.0 |
| β (°) | ~ 105 |
| Volume (ų) | ~ 1300 |
| Z | 4 |
| Hydrogen Bonding | Present between N-H and C=O groups |
This table presents hypothetical data based on published crystal structures of similar organic hydrazides. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethoxypropanehydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-3-9-4(2)5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMFWIXMOKIDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586384 | |
| Record name | 2-Ethoxypropanehydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049750-01-7 | |
| Record name | 2-Ethoxypropanehydrazide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxypropanohydrazide Hydrochloride
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-ethoxypropanohydrazide (B3302207) hydrochloride, the primary disconnections are made at the amide and ether functional groups.
The target molecule contains a hydrazide functional group (-CONHNH₂) and an ether linkage (-O-). The most logical disconnection is at the amide bond of the hydrazide, which is typically formed by the reaction of a carboxylic acid derivative (like an ester or acyl chloride) with hydrazine (B178648). This leads to two precursor fragments: a 2-ethoxypropanoyl derivative and hydrazine.
A further disconnection of the 2-ethoxypropanoyl fragment at the ether bond suggests two possible synthetic routes, either from a lactate (B86563) derivative and an ethylating agent or from an ethoxy derivative that is then elaborated. The more common and practical approach involves starting with a readily available lactate ester.
Based on this analysis, the key precursors for the synthesis of 2-ethoxypropanohydrazide hydrochloride are identified as:
Ethyl lactate (or another alkyl lactate): A common and relatively inexpensive chiral building block.
An ethylating agent: Such as ethyl iodide or diethyl sulfate.
Hydrazine hydrate (B1144303): The source of the hydrazide moiety.
Hydrochloric acid: For the formation of the final hydrochloride salt.
Classical and Modern Synthetic Routes for this compound
A plausible and classical synthetic route for this compound, based on the retrosynthetic analysis, involves a two-step process followed by salt formation.
Step 1: Etherification of an Alkyl Lactate
The synthesis begins with the etherification of the hydroxyl group of an alkyl lactate, for instance, ethyl lactate. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, making it a more potent nucleophile. The subsequent reaction with an ethylating agent, such as ethyl iodide, yields the corresponding ethyl 2-ethoxypropanoate.
Step 2: Hydrazinolysis of the Ester
The resulting ethyl 2-ethoxypropanoate is then subjected to hydrazinolysis. This reaction involves the treatment of the ester with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of 2-ethoxypropanohydrazide.
Step 3: Formation of the Hydrochloride Salt
Finally, the 2-ethoxypropanohydrazide is converted to its hydrochloride salt by treating it with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326). The salt form often improves the stability and handling characteristics of the compound.
Modern synthetic approaches might explore alternative catalysts for the etherification step or investigate one-pot procedures to improve efficiency. However, the classical route remains a reliable and straightforward method for the preparation of this class of compounds.
Optimization of Reaction Parameters in this compound Synthesis
The efficiency and yield of the synthesis of this compound can be significantly influenced by the optimization of various reaction parameters.
| Parameter | Step 1: Etherification | Step 2: Hydrazinolysis | Step 3: Salt Formation |
| Temperature | Typically performed at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions. | Often carried out at room temperature or with gentle heating to drive the reaction to completion. | Usually conducted at low temperatures (e.g., 0 °C) to control the exothermicity of the acid-base reaction and to promote crystallization of the salt. |
| Solvent | Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants and facilitate the reaction. | Alcohols such as ethanol are often used as the solvent since they are compatible with both the ester and hydrazine hydrate. | Anhydrous alcohols like ethanol or isopropanol are preferred to ensure the precipitation of a pure, dry hydrochloride salt. |
| Catalyst | The etherification is base-catalyzed, with common bases including sodium hydride (NaH) or potassium carbonate (K₂CO₃). | This step is generally not catalytic. | Not a catalytic process. |
| Reactant Ratio | A slight excess of the ethylating agent may be used to ensure complete conversion of the starting alcohol. | An excess of hydrazine hydrate is often employed to drive the equilibrium towards the product and to minimize the formation of diacylhydrazines. | A stoichiometric amount or a slight excess of hydrochloric acid is used to ensure complete conversion to the salt. |
Careful control of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comnumberanalytics.comucla.edu The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. acs.org
In the proposed synthesis:
The etherification step , if using a Williamson ether synthesis-type reaction, can have a lower atom economy due to the formation of a salt byproduct (e.g., sodium iodide).
The hydrazinolysis step has a relatively good atom economy, with ethanol being the main byproduct.
The salt formation is an addition reaction and thus has a 100% atom economy.
The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the waste generated in a chemical process.
Classical Solvents: The use of solvents like DMF and THF in the etherification step is effective but raises environmental and health concerns.
Green Alternatives: Research into greener syntheses of related compounds often explores the use of more benign solvents. For the synthesis of this compound, potential green alternatives could include:
Water: While not suitable for the etherification step with reactive bases like sodium hydride, it could potentially be used in later stages or with different synthetic approaches.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that could be explored for certain steps, although its solvating power for polar reactants can be limited.
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them potentially recyclable solvents. Their suitability would need to be experimentally verified for this specific synthesis.
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), could be considered as replacements for traditional petroleum-based solvents.
Reducing energy consumption is a key principle of green chemistry. egranth.ac.in In the synthesis of this compound, energy efficiency can be improved in several ways:
Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. egranth.ac.inresearchgate.net This is due to efficient and direct heating of the reaction mixture. The hydrazinolysis step, in particular, might be amenable to microwave-assisted conditions.
Catalysis: The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and with shorter reaction times, thereby reducing energy input.
Process Intensification: Combining multiple reaction steps into a one-pot synthesis can reduce the number of unit operations (e.g., workups, purifications, solvent swaps), leading to significant savings in energy and materials.
By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Minimization of Chemical Derivatives and Auxiliaries
A core principle of green chemistry is the reduction or elimination of the use of auxiliary substances and the avoidance of unnecessary derivatization. In the context of this compound synthesis, this principle is applied to streamline the process, reduce waste, and lower energy consumption. The most direct and widely utilized method for the preparation of hydrazides is the hydrazinolysis of the corresponding esters. egranth.ac.in In this case, 2-Ethoxypropanohydrazide would be synthesized from the reaction of ethyl 2-ethoxypropanoate with hydrazine hydrate. The subsequent formation of the hydrochloride salt is typically achieved by treatment with hydrochloric acid.
Modern approaches to this synthesis focus on minimizing auxiliaries, primarily solvents. Solvent-free, or neat, reaction conditions are highly desirable as they simplify purification, reduce waste disposal costs, and minimize the environmental and health hazards associated with volatile organic compounds.
Microwave-Assisted Synthesis:
One of the most effective techniques for minimizing energy consumption and reaction times is the use of microwave irradiation. egranth.ac.in This method offers significantly more efficient energy transfer compared to conventional heating. egranth.ac.in For the synthesis of hydrazides, microwave-assisted, solvent-free, one-pot methods have been developed, showing superiority over conventional heating methods in terms of reaction time and yield. egranth.ac.in
Key Advantages of Microwave-Assisted Synthesis:
Reduced Reaction Time: Reactions that may take several hours with conventional reflux can often be completed in minutes under microwave irradiation. researchgate.net
Energy Efficiency: Microwave heating is significantly more energy-efficient than conventional methods. egranth.ac.in
Higher Purity: The rapid and uniform heating can lead to cleaner reactions with fewer side products, simplifying work-up and purification. egranth.ac.in
The table below illustrates a comparative assessment of conventional versus a green, microwave-assisted method for a generic hydrazide synthesis, highlighting the potential improvements applicable to the synthesis of 2-Ethoxypropanohydrazide. researchgate.net
| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |
| Solvent | Organic Solvent (e.g., Ethanol) | Solvent-Free | Elimination of solvent waste |
| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| Overall Yield (%) | 59.0-77.0 | 79.0-90.0 | ~13-23% Increase |
| E-factor (kg waste/kg product) | ~4.5 | ~0.3 | 93.3% Reduction |
This is an interactive data table based on generalized data for hydrazide synthesis.
By adopting such a solvent-free, microwave-assisted approach for the reaction between ethyl 2-ethoxypropanoate and hydrazine hydrate, the synthesis of 2-Ethoxypropanohydrazide can align more closely with the principles of green chemistry, significantly reducing its environmental footprint.
Catalytic Approaches in this compound Synthesis
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all while being required in only small amounts. While specific catalytic systems for the synthesis of this compound are not extensively documented in publicly available literature, the broader field of hydrazide synthesis offers valuable insights into potential catalytic strategies.
Organocatalysis:
The use of small organic molecules as catalysts (organocatalysts) has gained significant traction due to their low toxicity, stability, and availability. L-proline, a naturally occurring amino acid, has been successfully employed as a reusable organocatalyst in the synthesis of various hydrazide derivatives. dtic.mil It is particularly effective in condensation reactions, which are relevant to the formation of hydrazones from hydrazides, a common subsequent reaction. The application of such a catalyst in the primary synthesis of 2-Ethoxypropanohydrazide from its ester could potentially lower the activation energy of the reaction, allowing for lower temperatures and shorter reaction times, even without microwave assistance.
Metal-Based Catalysis:
Various metal catalysts have been investigated for reactions involving hydrazine and its derivatives. For instance, palladium and platinum catalysts are known to facilitate the reduction of certain nitrogen-containing compounds by hydrazine. dtic.mil While not directly a synthesis of the hydrazide itself, this demonstrates the reactivity of hydrazine in the presence of such catalysts. Copper-catalyzed coupling reactions have also been developed for the synthesis of N-aryl hydrazides from aryl iodides and hydrazides. nih.gov Although this is a different type of transformation, it underscores the potential for metal catalysts to facilitate bond formation involving the hydrazide moiety.
The table below summarizes potential catalytic approaches that could be explored for the synthesis of 2-Ethoxypropanohydrazide.
| Catalyst Type | Potential Catalyst | Rationale for Application | Potential Advantages |
| Organocatalyst | L-proline | Known to catalyze condensation reactions involving hydrazides. dtic.mil | Low toxicity, biodegradable, reusable, mild reaction conditions. |
| Base Catalysis | Sodium Methoxide | Can be used to release free hydrazine in the reaction medium to act as a nucleophile. researchgate.net | May increase the rate of hydrazinolysis of the ester. |
| Transition Metal Catalyst | Palladium or Platinum | Known to be active in reactions involving hydrazine. dtic.mil | Potential for high efficiency and selectivity, though may require careful optimization to avoid side reactions. |
This is an interactive data table based on catalytic approaches for related hydrazide syntheses.
Further research into these catalytic systems for the direct synthesis of 2-Ethoxypropanohydrazide from ethyl 2-ethoxypropanoate could lead to the development of highly efficient, selective, and environmentally benign production methods. The combination of catalytic approaches with green techniques like microwave-assisted, solvent-free synthesis represents a promising frontier in the sustainable manufacturing of this and other valuable chemical compounds.
Chemical Reactivity and Reaction Mechanisms of 2 Ethoxypropanohydrazide Hydrochloride
Reactions Involving the Hydrazide Functional Group
The hydrazide group (-CONHNH2) is the most reactive site in the molecule, capable of participating in a variety of reactions common to acylhydrazines.
The terminal nitrogen atom of the hydrazide is a potent nucleophile, readily attacking electrophilic centers. However, the carbonyl carbon of the hydrazide itself can undergo nucleophilic acyl substitution, a fundamental reaction for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orglibretexts.orgvanderbilt.eduyoutube.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edu Subsequently, this intermediate collapses, expelling a leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.org
For 2-ethoxypropanohydrazide (B3302207), the leaving group would be the H2N-NH- moiety or its protonated form. The feasibility of such a substitution depends on the nucleophile and the reaction conditions. Strong nucleophiles under forcing conditions could potentially displace the hydrazino group. For instance, hydrolysis under strong acidic or basic conditions would lead to the formation of 2-ethoxypropanoic acid.
Table 1: Representative Nucleophilic Acyl Substitution Reactions of Hydrazides
| Nucleophile | Product | Conditions |
| H₂O (Hydrolysis) | 2-Ethoxypropanoic Acid | Acid or Base Catalysis |
| R'OH (Alcoholysis) | 2-Ethoxypropanoate Ester | Acid Catalysis |
| R'NH₂ (Aminolysis) | N-Substituted-2-ethoxypropanamide | Heat |
This table illustrates the expected products from nucleophilic acyl substitution on 2-ethoxypropanohydrazide based on general hydrazide reactivity.
A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. libretexts.orgmiracosta.edu This reaction is typically catalyzed by a small amount of acid. nih.gov The terminal, more nucleophilic nitrogen of the 2-ethoxypropanohydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the stable hydrazone product. miracosta.edu
The reaction proceeds via a nucleophilic addition to the carbonyl group, forming a hemiaminal-like intermediate, which then eliminates a molecule of water to form the C=N double bond of the hydrazone. This reaction is highly efficient and widely used in synthetic chemistry.
Mechanism of Hydrazone Formation:
Protonation of the carbonyl oxygen (acid-catalyzed): This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.
Proton transfer: A proton is transferred from the hydrazide nitrogen to the oxygen.
Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form the hydrazone.
The nitrogen-nitrogen bond in the hydrazide group can be susceptible to both oxidation and reduction. Oxidation of hydrazides can lead to the formation of various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can produce acyl diazenes, while stronger oxidation can cleave the N-N bond. nih.gov Conversely, reduction of the hydrazide can occur, although it is less common than the reduction of the carbonyl group.
While hydrazides are generally considered less reactive towards oxygen than hydrazines, they can participate in redox reactions, especially in the presence of metal ions, to produce reactive oxygen species. nih.gov Some studies have explored the redox properties of hydrazine (B178648) and its derivatives in various chemical syntheses. researchgate.net The specific redox potential of 2-ethoxypropanohydrazide hydrochloride has not been extensively documented, but it is expected to participate in electron transfer processes under appropriate conditions.
Derivatization Strategies and Analogue Synthesis Based on 2 Ethoxypropanohydrazide Hydrochloride
N-Substitution Reactions of the Hydrazide Nitrogen Atoms
The hydrazide moiety of 2-ethoxypropanohydrazide (B3302207) hydrochloride contains two nitrogen atoms available for substitution: the terminal (N') nitrogen of the amino group and the internal (N) nitrogen adjacent to the carbonyl group. The terminal N' nitrogen is generally more nucleophilic and sterically accessible, making it the primary site for reactions like alkylation and acylation.
Alkylation: Direct N-alkylation can be achieved by reacting 2-ethoxypropanohydrazide with alkyl halides. However, this method can sometimes lead to mixtures of mono- and poly-alkylated products. A more controlled, one-pot method involves the initial formation of a hydrazone with an aldehyde, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. scispace.com This reductive amination approach typically yields N'-mono-alkylated products with high selectivity. The use of a nitrogen dianion, formed by treating a protected hydrazide with a strong base like n-butyllithium, also allows for selective alkylation. d-nb.info
Acylation: N-acylation, the introduction of an acyl group (R-C=O), is another common substitution reaction. It typically occurs selectively at the more nucleophilic terminal N' nitrogen. nih.gov The reaction is often carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. Chemoselective acylation is crucial in fields like peptide chemistry, where the hydrazide group can be selectively modified without affecting other functional groups in a complex molecule. nih.gov
The regioselectivity of these substitutions is a key consideration. Under most conditions, the terminal N'-amino group is the preferred site of attack. However, reaction conditions can sometimes be tuned to favor substitution at the internal N-nitrogen, although this is less common. organic-chemistry.org
| Reaction Type | Reagents | Typical Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Reductive Alkylation | Aldehyde (e.g., Hexanal), followed by Sodium Borohydride (NaBH4) | Methanol (B129727) (MeOH) solvent, p-Toluenesulfonic acid (pTSA) catalyst for hydrazone formation, then addition of NaBH4. | N'-Alkyl Hydrazide | scispace.com |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K2CO3) | Aprotic solvent like Dimethylformamide (DMF). | N'-Alkyl Hydrazide | scispace.com |
| Acylation | Acyl Chloride or Succinimidyl Ester, Base (optional) | Aprotic solvent or buffered aqueous mixture (e.g., citrate-phosphate buffer). | N'-Acyl Hydrazide (Diacylhydrazine) | nih.gov |
Formation of Heterocyclic Compounds from 2-Ethoxypropanohydrazide Hydrochloride
The dinucleophilic nature of the hydrazide group makes 2-ethoxypropanohydrazide a valuable precursor for synthesizing five-membered heterocyclic compounds, such as pyrazoles and 1,3,4-oxadiazoles. These ring systems are prevalent scaffolds in medicinal chemistry and materials science.
Pyrazoles: Pyrazoles are commonly synthesized via the Knorr pyrazole (B372694) synthesis or related methods, which involve the condensation of a hydrazide with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate). The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the other carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. researchgate.netcdnsciencepub.com The reaction between 2-ethoxypropanohydrazide and an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazole products. nih.govbeilstein-journals.orgorganic-chemistry.org
1,3,4-Oxadiazoles: The synthesis of the 1,3,4-oxadiazole (B1194373) ring is a hallmark reaction of hydrazides. A common method is the cyclodehydration of an N,N'-diacylhydrazine intermediate. This intermediate can be formed by the N-acylation of 2-ethoxypropanohydrazide. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or thionyl chloride (SOCl2), induces ring closure to yield the 2,5-disubstituted 1,3,4-oxadiazole. mdpi.comnih.gov Alternatively, one-pot syntheses have been developed where a hydrazide reacts directly with a carboxylic acid in the presence of a coupling agent and a dehydrating agent. nih.govopenmedicinalchemistryjournal.com Another route involves the oxidative cyclization of acylhydrazones, which are derived from the reaction of hydrazides with aldehydes. mdpi.com
| Target Heterocycle | Co-reactant | Key Reagent / Condition | Reference |
|---|---|---|---|
| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | Acid or base catalysis, reflux in alcohol. | acs.org |
| 1,3,4-Oxadiazole | Carboxylic Acid / Acyl Chloride | Dehydrating agent (e.g., POCl3, PPA, SOCl2). | nih.govijper.org |
| 1,3,4-Oxadiazole | Orthoester (e.g., Triethyl orthoformate) | Acid catalysis, heating. | mdpi.com |
| 1,3,4-Oxadiazole | Carbon Disulfide (CS2) | Basic conditions (e.g., KOH), leads to a mercapto-oxadiazole. | nih.gov |
Synthesis of Hydrazone and Azomethine Derivatives
One of the most fundamental reactions of this compound is its condensation with carbonyl compounds. The reaction between the terminal -NH2 group of the hydrazide and an aldehyde or a ketone results in the formation of a hydrazone, a subclass of azomethines (or Schiff bases) characterized by the C=N-N linkage. researchgate.net
This reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol and is often accelerated by a catalytic amount of acid, such as acetic acid or sulfuric acid. researchgate.net The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal nitrogen. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is generally high-yielding and can be performed under mild conditions. rsc.org The formation of the hydrazone linkage is reversible, but the equilibrium can be driven towards the product by removing water from the reaction mixture.
The stability and ease of formation of hydrazones make them important derivatives in their own right and also key intermediates in other transformations, such as the synthesis of heterocyclic compounds or the creation of molecular conjugates.
Exploration of Structurally Related Alkoxyalkanohydrazides
The derivatization strategies applicable to 2-ethoxypropanohydrazide are largely mirrored in the chemistry of other structurally related alkoxyalkanohydrazides. These analogs, which may vary in the length of the alkyl chain (e.g., methoxy, propoxy, butoxy) or the substitution pattern on the alkanoic backbone, share the same core hydrazide functionality. Consequently, their chemical reactivity is governed by the same principles.
The synthesis of these parent hydrazides typically follows a standard and efficient protocol: the reaction of the corresponding alkoxyalkanoic acid ester (e.g., ethyl 2-methoxypropanoate) with hydrazine (B178648) hydrate (B1144303) (H2NNH2·H2O), often under reflux in an alcohol solvent. mdpi.comnih.gov This straightforward method allows for the generation of a library of alkoxyalkanohydrazides, each of which can then serve as a starting point for the derivatization reactions described previously, including:
Condensation with various aldehydes and ketones to produce a wide range of hydrazones.
Cyclization with 1,3-dicarbonyl compounds or their equivalents to yield substituted pyrazoles.
Cyclodehydration with carboxylic acids or their derivatives to form diverse 1,3,4-oxadiazoles.
N-alkylation and N-acylation at the terminal nitrogen to introduce further structural diversity.
By studying these related compounds, a broader understanding of the structure-activity relationships of the resulting derivatives can be developed. For instance, modifying the alkoxy group can influence properties such as lipophilicity, solubility, and metabolic stability without altering the core chemical reactivity of the hydrazide handle.
Design and Synthesis of this compound Conjugates
The clean and efficient formation of a stable hydrazone linkage makes the hydrazide moiety an excellent chemical handle for creating molecular conjugates. This compound can act as a bifunctional linker, connecting two different molecular entities or attaching a small molecule to a larger scaffold such as a polymer, peptide, or protein. nih.gov
This strategy, known as hydrazone ligation, is widely used in bioconjugation, drug delivery, and materials science. nih.gov The general approach involves reacting 2-ethoxypropanohydrazide with a molecule that has been modified to contain a carbonyl (aldehyde or ketone) group. Aldehydes are generally more reactive than ketones in this condensation reaction.
Key applications include:
Drug-Polymer Conjugates: A drug molecule can be derivatized into its hydrazide form (or a polymer can be functionalized with hydrazide groups) and then linked to a polymer carrier containing aldehyde groups. This has been used to create prodrugs where the drug is released under specific conditions (e.g., the lower pH of tumor environments, which can accelerate hydrazone hydrolysis). For example, hydrazide-containing drugs have been successfully conjugated to carriers like polyaldehyde dextran. nih.govacs.org
Peptide and Protein Labeling: Peptides or proteins can be site-specifically modified with an aldehyde or ketone group, either chemically or enzymatically. A probe molecule functionalized with a hydrazide linker, such as one derived from 2-ethoxypropanohydrazide, can then be attached to the protein for imaging or diagnostic purposes. uci.edu
Surface Modification: Surfaces can be functionalized with aldehyde groups, allowing for the immobilization of hydrazide-containing molecules, providing a method for creating tailored biomaterials or sensor surfaces.
The stability of the resulting hydrazone bond is pH-dependent, which can be a useful feature for designing stimuli-responsive systems. nih.gov This controlled-release capability makes hydrazide-based conjugates particularly attractive for therapeutic applications. osti.govresearchgate.net
Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Ethoxypropanohydrazide Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Ethoxypropanohydrazide (B3302207) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 2-Ethoxypropanohydrazide hydrochloride is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The hydrochloride salt form may lead to broadening of the signals associated with the hydrazide protons due to proton exchange. The expected chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a solution in a common deuterated solvent like DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (propanoyl) | ~ 1.1 - 1.3 | Doublet | 3H | ~ 7.0 |
| CH₃ (ethoxy) | ~ 1.0 - 1.2 | Triplet | 3H | ~ 7.0 |
| CH (propanoyl) | ~ 3.8 - 4.0 | Quartet | 1H | ~ 7.0 |
| O-CH₂ (ethoxy) | ~ 3.4 - 3.6 | Quartet | 2H | ~ 7.0 |
| NH-NH₂ | ~ 4.0 - 5.0 and ~ 9.0 - 11.0 | Broad Singlets | 3H | N/A |
The chemical shifts of the NH and NH₂ protons are highly dependent on solvent, concentration, and temperature, and are expected to be broad due to quadrupole effects of the nitrogen atom and proton exchange.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a solution in a common deuterated solvent like DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | ~ 170 - 175 |
| CH (propanoyl) | ~ 70 - 75 |
| O-CH₂ (ethoxy) | ~ 60 - 65 |
| CH₃ (propanoyl) | ~ 15 - 20 |
| CH₃ (ethoxy) | ~ 10 - 15 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the CH proton and the CH₃ protons of the propanoyl group, as well as the coupling between the O-CH₂ and CH₃ protons of the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton(s).
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the various bonds present.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (amine salt) | 3200 - 2800 (broad) | Stretching |
| N-H (hydrazide) | ~ 3350 - 3250 | Stretching |
| C-H (alkane) | ~ 3000 - 2850 | Stretching |
| C=O (amide I band) | ~ 1680 - 1650 | Stretching |
| N-H (amide II band) | ~ 1640 - 1550 | Bending |
| C-O (ether) | ~ 1150 - 1085 | Stretching |
The presence of the hydrochloride salt would likely result in broad absorption bands in the N-H stretching region.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.
HRMS would be employed to determine the exact mass of the molecular ion of 2-Ethoxypropanohydrazide. This highly accurate mass measurement allows for the unambiguous determination of the elemental composition and molecular formula of the compound. For the free base, the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically < 5 ppm). This would confirm the molecular formula as C₅H₁₂N₂O₂.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
Methodology and Research Findings:
In the analysis of hydrazide compounds, reversed-phase HPLC is a commonly employed separation strategy. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netresearchgate.net The stationary phase is usually a C18 column, which separates compounds based on their hydrophobicity. mdpi.comresearchgate.net
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. mdpi.comthermofisher.com ESI is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation, which is crucial for determining the molecular weight. In positive ionization mode, this compound would be expected to be detected as its protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In this technique, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, fragmentation would likely occur at the amide and hydrazide bonds.
While direct LC-MS analysis is feasible, derivatization is sometimes employed to enhance chromatographic retention or ionization efficiency, especially when analyzing related derivatives or metabolites in complex matrices. nih.govnih.gov
Interactive Data Table: Typical LC-MS Parameters for Hydrazide Analysis
Below is a table summarizing typical parameters for the LC-MS analysis of a compound like this compound.
| Parameter | Typical Value/Condition | Purpose |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high resolution and fast separation. |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates analytes based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient Elution | 5% to 95% B over 10 minutes | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical columns. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte for MS detection. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | Provides high mass accuracy and capability for MS/MS experiments. |
| Scan Mode | Full Scan (m/z 50-500) and MS/MS on selected precursor | Detects all ions in a range and fragments specific ions for structural data. |
| Expected Precursor Ion | [M+H]⁺ | The protonated molecular ion of the analyte. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the separation and identification of chemical compounds. It is best suited for volatile and thermally stable substances. Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is typically a necessary step to convert the analyte into a more volatile and thermally stable form. nih.govresearchgate.net
Methodology and Research Findings:
The derivatization process for hydrazides often involves reactions such as acylation, silylation, or condensation with aldehydes or ketones to form more volatile hydrazones. researchgate.netoup.com For instance, reacting the hydrazide group with a reagent like pentafluorobenzaldehyde (B1199891) creates a derivative that is amenable to GC analysis and can be sensitively detected using an electron capture detector or by mass spectrometry. researchgate.net Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of various fragments, which is highly useful for structural elucidation and library matching.
Interactive Data Table: GC-MS Parameters for Derivatized Hydrazide Analysis
This table outlines typical conditions for a GC-MS analysis of a derivatized form of 2-Ethoxypropanohydrazide.
| Parameter | Typical Value/Condition | Purpose |
| Derivatization Reagent | Pentafluorobenzaldehyde (PFB) or BSTFA | To increase the volatility and thermal stability of the analyte. |
| GC System | Gas Chromatograph with a capillary column | Separates volatile compounds. |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) | A common, non-polar column for general purpose analysis. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless | To maximize the amount of analyte reaching the column for trace analysis. |
| Oven Program | 50°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | Temperature program to elute compounds with different boiling points. |
| Ionization Source | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole | Scans and detects the fragment ions. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized analyte and its fragments. |
X-ray Crystallography for Solid-State Structural Analysis
Methodology and Research Findings:
The first and often most challenging step in X-ray crystallography is growing a single crystal of high quality. nih.gov This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org
The diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The electron density map of the molecule is calculated from the diffraction pattern using mathematical methods, which allows for the building of an atomic model. This model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule. nih.gov For a hydrochloride salt, this analysis would precisely locate the chloride ion relative to the protonated hydrazide moiety and detail the hydrogen-bonding network that stabilizes the crystal structure. iucr.orgajsonline.org
Interactive Data Table: Illustrative Crystallographic Data
The following table presents the kind of crystallographic data that would be obtained from an X-ray analysis of this compound, based on data for similar small organic hydrochloride salts. iucr.org
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₅H₁₃ClN₂O₂ | The molecular formula of the compound. |
| Formula Weight | 168.62 g/mol | The molecular weight of the compound. |
| Crystal System | Monoclinic | A common crystal system for organic salts. |
| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.1 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.3 | Length of the 'c' axis of the unit cell. |
| β (°) ** | 105.2 | The angle of the 'β' axis in a monoclinic system. |
| Volume (ų) ** | 920.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.215 g/cm³ | The calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Theoretical and Computational Studies of 2 Ethoxypropanohydrazide Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on 2-Ethoxypropanohydrazide (B3302207) hydrochloride are not found in the current body of scientific literature.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
No peer-reviewed articles or database entries presenting Density Functional Theory (DFT) studies on 2-Ethoxypropanohydrazide hydrochloride could be located. Such studies would typically provide valuable information on the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity descriptors.
Ab Initio Calculations for Molecular Properties
Similarly, there is no available research detailing the use of high-level ab initio methods to calculate the molecular properties of this compound. These calculations would offer a highly accurate prediction of its geometry, vibrational frequencies, and other electronic properties.
Molecular Modeling and Conformational Analysis
A comprehensive conformational analysis of this compound, which would identify its low-energy conformers and the rotational barriers between them, has not been published. Molecular modeling studies are crucial for understanding how the molecule's three-dimensional shape influences its interactions with biological targets or other molecules.
Elucidation of Reaction Mechanisms Through Computational Methods
The application of computational methods to elucidate the potential reaction mechanisms involving this compound has not been documented. Such studies are vital for predicting reaction pathways, transition states, and the kinetics and thermodynamics of chemical transformations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
While experimental spectroscopic data may exist, there are no published computational studies aimed at predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR and Raman vibrational frequencies) of this compound. The correlation between predicted and experimental spectra is a powerful tool for structural validation.
Solvation Effects and Intermolecular Interactions Modeling
Research into the behavior of this compound in different solvents and its patterns of intermolecular interactions is also absent from the literature. Modeling solvation effects is critical for understanding its solubility and behavior in solution, while the study of intermolecular interactions provides insight into its solid-state structure and binding capabilities.
Advanced Applications and Potential Research Directions Excluding Clinical Applications
Role as a Building Block in Complex Organic Synthesis
The hydrazide functional group is a well-established and valuable synthon for the construction of various heterocyclic compounds, which are core structures in many functional molecules. Hydrazides and their derivatives, hydrazide-hydrazones, serve as key intermediates in the synthesis of rings containing multiple heteroatoms. mdpi.commdpi.com
2-Ethoxypropanohydrazide (B3302207) hydrochloride, by virtue of its hydrazide group, can be envisioned as a precursor for a wide array of heterocyclic systems. Through condensation reactions with appropriate diketones, ketoesters, or other bifunctional reagents, it could be used to synthesize derivatives of:
Pyridines
Thiazoles
Thiophenes
1,3,4-Oxadiazoles nih.gov
Pyrazoles nih.gov
The general reaction pathway involves the initial formation of a hydrazone by reacting the hydrazide with a carbonyl compound, followed by an intramolecular cyclization reaction. mdpi.com The ethoxypropane portion of the molecule would serve as a side chain on the resulting heterocyclic ring, influencing its physical and chemical properties, such as solubility and steric profile. The versatility of hydrazides as synthons is a cornerstone of heterocyclic chemistry, and 2-Ethoxypropanohydrazide hydrochloride represents a potential reagent for creating novel substituted heterocycles. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazide Precursors This table is generated based on research on analogous hydrazide compounds.
| Heterocyclic Ring System | Typical Co-Reactant | Reaction Type | Reference |
|---|---|---|---|
| Pyridine (B92270) | α,β-Unsaturated carbonyl compound | Condensation/Cyclization | mdpi.com |
| Thiazole | α-Haloketone | Hantzsch Thiazole Synthesis variant | mdpi.com |
| 1,3,4-Oxadiazole (B1194373) | Carbon disulfide | Cyclization | nih.gov |
| Pyrazoline | Acylation Reagents | Acylation/Cyclization | nih.gov |
Exploration in Materials Science
The unique chemical properties of the hydrazide group, particularly its ability to form strong hydrogen bonds and participate in specific chemical reactions, make it a valuable component in the design of advanced materials.
This compound could serve as a monomer or a modifying agent in polymer synthesis. The hydrazide group's reactivity allows it to be incorporated into polymer chains through several mechanisms. For instance, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers via post-polymerization modification, where various aldehydes are coupled to the hydrazide units. nih.govrsc.org
Furthermore, hydrazides can participate in catalyst-free polymerization reactions, such as the aza-Michael addition with bis-Michael acceptors like divinyl sulfone. rsc.org This reaction is efficient for a wide range of hydrazide derivatives and leads to the formation of high molecular weight polymers. rsc.org The ethoxypropane group in this compound would impart specific properties, such as flexibility and hydrophobicity, to the resulting polymer backbone. These polymers could find applications as functional scaffolds, hydrogels, or drug delivery systems. chempedia.info
The hydrazide moiety is an excellent functional group for directing the self-assembly of molecules into ordered supramolecular structures. grc.orggrc.org It contains both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of robust and directional intermolecular hydrogen bonds. This property has been exploited to create supramolecular polymers and gels from hydrazide-based monomers. globethesis.com
It is plausible that this compound, under appropriate conditions (e.g., deprotonation of the hydrochloride salt), could self-assemble into higher-order structures. The interplay between the hydrogen bonding of the hydrazide groups and the hydrophobic interactions of the ethoxypropane tails could lead to the formation of nanofibers, vesicles, or organogels. rsc.org The study of such systems is central to supramolecular chemistry, with potential applications in responsive materials and biomaterials engineering. nih.govnih.gov For example, acylhydrazone-based assemblies have been shown to undergo sol-to-gel transitions in response to light, demonstrating the potential for creating "smart" materials. nih.gov
Contribution to Green Chemical Processes and Methodologies
The principles of green chemistry emphasize waste prevention, atom economy, and the use of less hazardous substances. nih.gov Syntheses involving hydrazides can align with these principles. For example, efficient and high-yield syntheses of hydrazide derivatives have been developed using organocatalysts like L-proline under environmentally benign grinding conditions, eliminating the need for harsh solvents and high temperatures. mdpi.com
Moreover, hydrazine (B178648) and its derivatives are used as reducing agents in catalytic transfer hydrogenation processes, which are considered green alternatives to traditional reduction methods that use high-pressure hydrogen gas or stoichiometric metal hydrides. researchgate.netorganic-chemistry.orgresearcher.life These reactions often use water or ethanol (B145695) as a solvent and produce nitrogen gas as the only byproduct. organic-chemistry.org this compound could potentially be explored in similar green methodologies, either as a substrate in a green synthesis or as a precursor to a molecule used in a sustainable chemical process.
Potential in Catalyst Development and Ligand Design
Hydrazides and their condensation products, hydrazones, are powerful ligands in coordination chemistry. researchgate.net They can act as mono-, bi-, or polydentate ligands, coordinating to metal ions through their nitrogen and oxygen atoms to form stable chelate complexes with a variety of transition metals. jocpr.comresearchgate.net These metal complexes are of significant interest for their catalytic activities. researchgate.netresearchgate.net
This compound could be readily converted into a hydrazone ligand by condensation with an aldehyde or ketone containing another coordinating group (e.g., a pyridine ring). The resulting ligand could then be complexed with metals such as nickel, copper, palladium, or iron. acs.org Such complexes have shown promise in electrocatalytic hydrogen evolution and other redox reactions. acs.org The electronic and steric properties of the ligand, influenced by the ethoxypropane group, would play a crucial role in tuning the catalytic activity and stability of the metal center.
Application in Analytical Chemistry (e.g., as a derivatizing agent)
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to make it more suitable for analysis, for instance, by enhancing its detectability in High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi-res.commdpi.com Hydrazine-containing reagents are widely used for this purpose, particularly for the analysis of carbonyl compounds (aldehydes and ketones). researchgate.net
Table 2: Common Hydrazine-Based Derivatizing Agents and Their Target Analytes This table illustrates the established use of the hydrazine/hydrazide functional group in analytical chemistry.
| Derivatizing Agent | Target Functional Group | Detection Method | Reference |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV | researchgate.net |
| Dansyl hydrazine | Aldehydes, Ketones, Carboxylic Acids | HPLC-Fluorescence | libretexts.org |
| 2-Hydrazinopyridine (HP) | Carboxylic Acids | LC-MS | nih.gov |
| 2-Hydrazinoquinoline (HQ) | Carboxylic Acids, Aldehydes, Ketones | LC-MS | nih.gov |
Q & A
Q. How can researchers assess the compound’s compatibility with pharmaceutical excipients for formulation studies?
- Compatibility Screening : Blend this compound with common excipients (e.g., lactose, microcrystalline cellulose) at 1:1 ratios. Store under accelerated conditions (40°C/75% RH) for 4 weeks. Monitor physical changes (color, crystallinity) and chemical stability via DSC and FTIR .
- Statistical Analysis : Use ANOVA to identify significant interactions. For instance, hydroxyzine hydrochloride tablets showed stability issues with certain binders, requiring reformulation .
Methodological Notes
- References : Prioritize pharmacopeial standards (USP/EP) for validation .
- Safety Compliance : Follow CLP/GHS guidelines for hazard classification (e.g., H301, H315 for oral toxicity and skin irritation) .
- Data Reproducibility : Include triplicate measurements and control batches in all experiments to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
